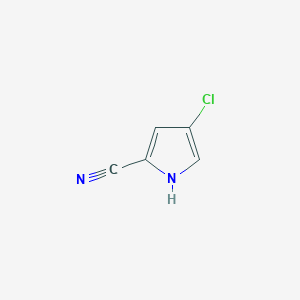

4-Chloro-1H-pyrrole-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2/c6-4-1-5(2-7)8-3-4/h1,3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZOBCCYLYWQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483259 | |

| Record name | 4-Chloro-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57097-45-7 | |

| Record name | 4-Chloro-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 4-Chloro-1H-pyrrole-2-carbonitrile: A Technical Guide for Chemical Researchers

Introduction

4-Chloro-1H-pyrrole-2-carbonitrile is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyrrole scaffold is a common feature in numerous biologically active compounds. The presence of both a chloro and a nitrile group offers versatile handles for further chemical modifications, making it a valuable intermediate for creating diverse molecular libraries for lead discovery and optimization. This guide provides an in-depth exploration of a viable synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Strategic Approach to Synthesis

The synthesis of this compound can be logically approached in a two-stage process:

-

Formation of the Pyrrole-2-carbonitrile Core: This initial step focuses on constructing the fundamental pyrrole ring functionalized with a nitrile group at the C2 position.

-

Regioselective Chlorination: The subsequent step involves the selective introduction of a chlorine atom at the C4 position of the pyrrole ring. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, but achieving regioselectivity is a key challenge.[1]

This guide will detail a robust pathway that combines established methodologies for both stages, providing a comprehensive protocol for researchers.

Synthesis Pathway Overview

A logical and experimentally validated approach to synthesizing this compound is outlined below. This pathway begins with the formation of the pyrrole-2-carbonitrile from a suitable precursor, followed by a selective chlorination step.

Caption: Overall synthesis pathway for this compound.

Stage 1: Synthesis of 1H-Pyrrole-2-carbonitrile

The initial step involves the conversion of pyrrole to 1H-pyrrole-2-carbonitrile. A well-established and efficient method for this transformation utilizes chlorosulfonyl isocyanate (CSI) followed by treatment with N,N-dimethylformamide (DMF).[2][3][4]

Reaction Mechanism

The reaction proceeds through an initial electrophilic attack of the highly reactive chlorosulfonyl isocyanate on the electron-rich C2 position of the pyrrole ring. This is followed by the formation of an N-chlorosulfonyl-1H-pyrrole-2-carboxamide intermediate. Subsequent treatment with DMF facilitates the elimination of sulfur trioxide and hydrogen chloride, yielding the desired 1H-pyrrole-2-carbonitrile.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier |

| Pyrrole | 98% | Sigma-Aldrich |

| Chlorosulfonyl isocyanate | 98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Sodium bicarbonate (NaHCO₃) | Saturated aq. | Fisher Scientific |

| Brine | Saturated aq. | Fisher Scientific |

| Anhydrous sodium sulfate | ACS grade | VWR |

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.

-

Addition of Pyrrole: Freshly distilled pyrrole is dissolved in anhydrous DCM and added to the reaction flask.

-

Addition of Chlorosulfonyl Isocyanate: Chlorosulfonyl isocyanate is dissolved in anhydrous DCM and added dropwise to the stirred pyrrole solution at 0 °C over a period of 30 minutes. Caution: Chlorosulfonyl isocyanate is highly reactive and corrosive. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Formation of Intermediate: The reaction mixture is stirred at 0 °C for 1 hour to ensure the complete formation of the N-chlorosulfonyl-1H-pyrrole-2-carboxamide intermediate.

-

Addition of DMF: Anhydrous N,N-dimethylformamide is added dropwise to the reaction mixture at 0 °C.

-

Reaction Completion: The mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully poured into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 1H-pyrrole-2-carbonitrile as a solid.

Stage 2: Regioselective Chlorination of 1H-Pyrrole-2-carbonitrile

The second stage of the synthesis involves the selective chlorination of the 1H-pyrrole-2-carbonitrile at the C4 position. The directing effects of the existing substituents on the pyrrole ring play a crucial role in determining the regioselectivity of this electrophilic substitution. The nitrile group at C2 is an electron-withdrawing group, which deactivates the adjacent C3 position towards electrophilic attack. The NH group at position 1 is an activating group, directing electrophiles to the C2 and C5 positions. The interplay of these electronic effects favors substitution at the C4 and C5 positions. The use of a mild chlorinating agent such as N-chlorosuccinimide (NCS) can provide good selectivity for the desired C4-chloro isomer.[5]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. N-chlorosuccinimide acts as the source of the electrophilic chlorine species. The electron-rich pyrrole ring attacks the electrophilic chlorine, leading to the formation of a sigma complex (arenium ion intermediate). Subsequent deprotonation restores the aromaticity of the pyrrole ring, yielding the chlorinated product.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier |

| 1H-Pyrrole-2-carbonitrile | >97% | (Synthesized above) |

| N-Chlorosuccinimide (NCS) | 98% | Sigma-Aldrich |

| Acetonitrile | Anhydrous | Fisher Scientific |

| Sodium bicarbonate (NaHCO₃) | Saturated aq. | Fisher Scientific |

| Brine | Saturated aq. | Fisher Scientific |

| Anhydrous sodium sulfate | ACS grade | VWR |

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 1H-pyrrole-2-carbonitrile and anhydrous acetonitrile.

-

Addition of NCS: N-chlorosuccinimide is added portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. The reaction is typically complete within 4-6 hours.

-

Workup: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and filtered.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Data Summary

| Compound | Molecular Formula | Molecular Weight | Typical Yield | Physical Appearance |

| 1H-Pyrrole-2-carbonitrile | C₅H₄N₂ | 92.09 g/mol | 60-70% | Off-white solid |

| This compound | C₅H₃ClN₂ | 126.54 g/mol | 75-85% | White to pale yellow solid |

Conclusion and Future Perspectives

The described two-stage synthesis pathway provides a reliable and scalable method for the preparation of this compound. The methodologies employed are well-established in organic synthesis and utilize readily available reagents. For researchers in drug discovery, this guide offers a practical approach to accessing a key building block for the synthesis of novel therapeutic agents.

Future efforts in this area could focus on the development of a one-pot synthesis from pyrrole to the final chlorinated product to improve process efficiency. Additionally, exploring alternative, greener chlorinating agents and solvent systems would be a valuable contribution to sustainable chemical synthesis. The continued development of novel synthetic routes to functionalized pyrroles will undoubtedly accelerate the discovery of new and improved pharmaceuticals.

References

- Barnett, G. H., Hudson, H. J., & Anderson, C. E. L. (1980). Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(5), 409-413.

- U.S. Patent No. 7,399,870 B2. (2008). Synthesis of pyrrole-2-carbonitriles.

- World Intellectual Property Organization. (2005). Synthesis of pyrrole-2-carbonitriles. (Patent No. WO 2005/097743 A1).

- Kravchenko, D. V., & Karchava, A. V. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1968.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- European Patent Office. (1994). Debrominative chlorination of pyrroles. (Patent No. EP 0 600 157 A1).

- Chen, Y., et al. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC.

Sources

- 1. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 3. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-1H-pyrrole-2-carbonitrile chemical properties and reactivity

An In-Depth Technical Guide to 4-Chloro-1H-pyrrole-2-carbonitrile: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound is a strategically important heterocyclic compound, serving as a versatile building block in the synthesis of complex molecular architectures. Its unique arrangement of a pyrrole core, an electron-withdrawing nitrile group, and a reactive chlorine atom imparts a distinct chemical personality, making it a valuable intermediate for drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic methodologies, and key applications, offering field-proven insights for researchers and development professionals.

Introduction: The Strategic Value of a Functionalized Pyrrole

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] The title compound, this compound, elevates this core structure by incorporating two key functional groups that dictate its reactivity. The nitrile group at the C2 position and the chlorine atom at the C4 position are both electron-withdrawing, which significantly influences the electron density of the pyrrole ring. This electronic arrangement not only activates the C-Cl bond for nucleophilic substitution and cross-coupling reactions but also modulates the acidity of the N-H proton. Consequently, this molecule is not merely a static structure but a dynamic synthon, primed for a variety of chemical transformations. Its derivatives have shown potential in the development of novel agents with antimicrobial and anticancer properties.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClN₂ | [5] |

| Molecular Weight | 126.54 g/mol | [5] |

| CAS Number | 57097-45-7 | [5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 92 °C | [7][8] |

| Boiling Point | 115-120 °C at 10 mmHg | [9] |

| Solubility | Miscible with dichloromethane, tetrahydrofuran, benzene | [7] |

Spectroscopic Signature

While specific spectral data requires experimental acquisition, the expected spectroscopic characteristics can be predicted based on the molecular structure:

-

¹H NMR: The spectrum would show distinct signals for the two protons on the pyrrole ring and a broad signal for the N-H proton. The chemical shifts would be influenced by the anisotropic effects of the ring and the electron-withdrawing substituents.

-

¹³C NMR: The spectrum will display five signals corresponding to the five carbon atoms in the molecule. The carbon bearing the nitrile group (C2) and the carbon bearing the chlorine (C4) would appear at characteristic downfield shifts.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a sharp, strong absorption band around 2230-2245 cm⁻¹ for the nitrile (C≡N) stretch, a broad band in the region of 3200-3400 cm⁻¹ for the N-H stretch, and a C-Cl stretching vibration typically found in the 600-800 cm⁻¹ region.[10]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from simpler pyrrole precursors. A common and logical pathway involves the initial introduction of the cyano group, followed by regioselective chlorination.

Synthetic Workflow

The following diagram illustrates a representative synthetic approach.

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile [smolecule.com]

- 5. This compound | 57097-45-7 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. PYRROLE-2-CARBONITRILE|4513-94-4|lookchem [lookchem.com]

- 8. Pyrrole-2-carbonitrile | CAS#:4513-94-4 | Chemsrc [chemsrc.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Introduction: The Strategic Importance of the Pyrrole-2-carbonitrile Scaffold

An In-depth Technical Guide to the Synthesis of Substituted Pyrrole-2-carbonitriles

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3][4] From the chlorophyll that powers photosynthesis to the heme in our blood, the pyrrole motif is fundamental to life.[5][6] In the realm of drug discovery and development, this simple five-membered ring is a "privileged scaffold," appearing in blockbuster drugs like the anti-inflammatory agent ketorolac and the cholesterol-lowering drug atorvastatin.[7][8]

Among the myriad of substituted pyrroles, the pyrrole-2-carbonitrile framework is of particular strategic importance. The nitrile group is a versatile functional handle; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a gateway to diverse molecular architectures. Furthermore, the nitrile moiety itself is a key pharmacophore in many bioactive molecules, contributing to binding interactions and modulating physicochemical properties.[7]

This guide provides researchers, medicinal chemists, and process development scientists with an in-depth overview of robust and modern synthetic strategies for accessing substituted pyrrole-2-carbonitriles. We will move beyond simple procedural descriptions to explore the underlying mechanisms, discuss the causal logic behind experimental choices, and provide actionable protocols, thereby offering a field-proven perspective on this critical area of synthetic chemistry.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of functionalized pyrroles is a well-trodden path in organic chemistry, with classic name reactions like the Paal-Knorr and Hantzsch syntheses still in use today.[9][10] However, for the specific construction of the pyrrole-2-carbonitrile scaffold, more specialized and often more modern methods are required. We will focus on three primary strategies: cyclocondensation-aromatization, transition-metal-catalyzed multicomponent reactions, and direct C-H functionalization.

Cyclocondensation of Enones and Aminoacetonitrile Followed by Oxidative Aromatization

One of the most direct and efficient methods for preparing 3,5-disubstituted pyrrole-2-carbonitriles involves the reaction of α,β-unsaturated ketones (enones) with aminoacetonitrile.[11][12] This two-step, one-pot sequence leverages readily available starting materials and proceeds through a fascinating cascade of reactions.

Mechanistic Rationale:

The reaction is initiated by a Michael addition of the aminoacetonitrile to the enone. This choice is driven by the electrophilic nature of the β-carbon of the enone and the nucleophilicity of the amino group. The resulting adduct then undergoes an intramolecular cyclization, where the nitrogen attacks the carbonyl carbon to form a five-membered dihydropyrrole (pyrroline) ring, specifically a 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate.[13] This cyclization is often irreversible and driven by the formation of a stable heterocyclic ring. The final, critical step is the aromatization of this pyrroline intermediate. While thermal elimination of HCN can occur under certain conditions to yield 2,4-disubstituted pyrroles, the retention of the valuable nitrile group is achieved through oxidative dehydrogenation using a suitable oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[11][12] DDQ is a powerful hydrogen acceptor, and its high reduction potential makes it ideal for this transformation, which proceeds smoothly under reflux conditions.

Figure 1: Reaction pathway for the synthesis of pyrrole-2-carbonitriles from enones.

Data Summary: Synthesis of 3,5-Disubstituted Pyrrole-2-carbonitriles

The following table summarizes representative yields from the oxidation of various cyanopyrroline intermediates with DDQ, demonstrating the scope of the reaction with different aryl substituents.[11][12]

| Entry | R¹ (on Enone) | R² (on Enone) | Product | Yield (%) |

| 1 | Phenyl | Phenyl | 10a | 80 |

| 2 | Phenyl | 2-Naphthyl | 10b | 85 |

| 3 | 2,3-Dichlorophenyl | Phenyl | 10e | 81 |

| 4 | 2-Bromophenyl | 2-Naphthyl | 10f | 77 |

| 5 | 4-Cyanophenyl | Phenyl | 10g | 79 |

| 6 | 4-Methoxyphenyl | Phenyl | 10h | 83 |

Data adapted from Opatz, T., et al. (2014). Beilstein Journal of Organic Chemistry.[11][12]

Experimental Protocol: General Procedure for Pyrrole-2-carbonitrile Synthesis via Enone Cyclocondensation [11]

-

Intermediate Synthesis: A round-bottomed flask is charged with the enone (1.0 equiv) and dissolved in pyridine (approx. 5 mL per mmol of enone). Aminoacetonitrile hydrochloride (1.5 equiv) is added to the solution.

-

The resulting suspension is heated to reflux and stirred for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude 3,4-dihydro-2H-pyrrole-2-carbonitrile is purified by column chromatography.

-

Oxidative Aromatization: The purified cyanopyrroline intermediate (1.0 equiv) is dissolved in toluene (15-20 mL per mmol).

-

DDQ (1.2 equiv) is added to the solution.

-

The reaction mixture is stirred under reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

The mixture is diluted with ethyl acetate and washed with 10% aqueous NaOH to remove DDQ byproducts, followed by a brine wash.

-

The organic layer is dried over MgSO₄, concentrated in vacuo, and the crude product is purified by column chromatography to yield the pure 3,5-disubstituted pyrrole-2-carbonitrile.

Transition-Metal-Catalyzed Multicomponent Reactions

Modern synthetic chemistry increasingly relies on transition-metal catalysis to construct complex molecules with high efficiency and atom economy.[2][14] Copper- and rhodium-catalyzed reactions, in particular, have emerged as powerful tools for synthesizing highly substituted pyrrole-2-carbonitriles.

Mechanistic Rationale: A Copper-Catalyzed [3+2] Cycloaddition

A notable example is the Cu(OTf)₂-catalyzed multicomponent reaction of N,N-disubstituted formamides, trimethylsilyl cyanide (TMSCN), and alkenes or alkynes.[2] The causality of this reaction hinges on the ability of the copper(II) catalyst to facilitate the in situ generation of a key reactive intermediate: an azomethine ylide. The mechanism commences with the dicyanation of the formamide, which, upon release of HCN, generates the azomethine ylide. This ylide is a 1,3-dipole, perfectly primed to undergo a [3+2] cycloaddition with a dipolarophile (the alkene or alkyne). This cycloaddition step rapidly builds the five-membered ring. Subsequent aromatization leads to the final, highly substituted pyrrole-2-carbonitrile product. The choice of a transition metal is critical, as it lowers the activation energy for the formation of the key ylide intermediate, which would not readily form under thermal conditions alone.

Figure 2: A generalized workflow for the transition-metal-catalyzed synthesis of pyrroles.

Other transition metals like zinc and rhodium have also been successfully employed to catalyze the synthesis of pyrroles from precursors like dienyl azides, showcasing the versatility of this approach.[15][16] These methods provide an efficient and mild pathway for pyrrole formation, which is significant due to the importance of pyrroles in pharmaceuticals and natural products.[15]

Direct C-H Cyanation of the Pyrrole Core

An alternative strategy to building the ring with the nitrile already present is to introduce the cyano group onto a pre-formed pyrrole ring. This C-H functionalization approach can be highly efficient, provided that regioselectivity can be controlled. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, preferentially at the C2 position.

Mechanistic Rationale:

A powerful reagent for this transformation is chlorosulfonyl isocyanate (CSI).[17] The reaction proceeds by electrophilic attack of the CSI on the C2 position of the pyrrole ring. This forms an N-(chlorosulfonyl)pyrrole-2-carboxamide intermediate. The critical step is the conversion of this intermediate to the nitrile. This is achieved by treatment with a suitable base or a reagent like N,N-dimethylformamide (DMF).[17][18][19] The DMF acts as a dehydrating agent in this context, facilitating the elimination of chlorosulfonic acid and forming the nitrile. The use of a molar excess of an organic base, such as triethylamine, neutralizes the generated acids and drives the reaction to completion, often resulting in the precipitation of salts which can be easily removed by filtration.[18][19]

Experimental Protocol: Direct Cyanation of 1-Methylpyrrole [18]

-

Reaction Setup: A solution of 1-methylpyrrole (1.0 equiv) in a suitable, unreactive solvent (e.g., acetonitrile or toluene) is prepared in a multi-neck flask equipped with a dropping funnel and a nitrogen inlet. The solution is cooled to 0-5 °C in an ice bath.

-

CSI Addition: Chlorosulfonyl isocyanate (1.05 equiv) is added dropwise to the cooled solution while maintaining the internal temperature below 10 °C.

-

Intermediate Formation: The reaction is stirred at this temperature for 1 hour to ensure complete formation of the adduct.

-

Conversion to Nitrile: N,N-Dimethylformamide (DMF, >2.0 equiv) is added dropwise, keeping the temperature below 10 °C.

-

Workup: Triethylamine (>2.0 equiv) is then added slowly. A white precipitate will form. The mixture is stirred for an additional hour at 10 °C.

-

The precipitate is removed by filtration and washed with fresh solvent.

-

The combined filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic phase is dried over MgSO₄, filtered, and concentrated. The crude product is purified by vacuum distillation or column chromatography to yield 1-methylpyrrole-2-carbonitrile.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Enone Cyclocondensation | Enones, Aminoacetonitrile | DDQ, Pyridine | Direct, good yields, readily available starting materials.[11] | Requires a two-step sequence (cyclization then oxidation), DDQ is toxic. |

| Transition-Metal Catalysis | Formamides, Alkenes/Alkynes, TMSCN | Copper(II) Triflate | High atom economy, multicomponent, access to polysubstituted products.[2] | Requires catalyst, may have limited substrate scope for some variations. |

| Direct C-H Cyanation | Pyrrole | Chlorosulfonyl Isocyanate (CSI), DMF, Base | Short route, utilizes pre-made pyrrole core. | CSI is highly reactive and moisture-sensitive, regioselectivity can be an issue with substituted pyrroles. |

Conclusion and Future Outlook

The synthesis of substituted pyrrole-2-carbonitriles is a dynamic field with multiple robust and reliable strategies available to the modern chemist. The choice of method—be it a classical cyclocondensation, a modern transition-metal-catalyzed multicomponent reaction, or a direct C-H functionalization—ultimately depends on the specific substitution pattern desired, the availability of starting materials, and the scale of the synthesis.

The cyclocondensation of enones with aminoacetonitrile followed by DDQ oxidation offers a reliable and high-yielding route to 3,5-disubstituted pyrrole-2-carbonitriles.[11][12] For more complex, polysubstituted systems, transition-metal-catalyzed methods provide unparalleled efficiency in building molecular complexity in a single step.[2] Finally, for simpler substitution patterns, direct cyanation of an existing pyrrole ring remains a highly effective approach.[17][18]

Looking forward, the field will continue to evolve towards more sustainable and efficient methodologies. The development of greener oxidation methods to replace reagents like DDQ, the use of earth-abundant metal catalysts, and the design of novel multicomponent reactions that further minimize step counts will be at the forefront of research.[3] By understanding the fundamental mechanistic principles behind these diverse synthetic routes, researchers can make informed decisions to accelerate the discovery and development of the next generation of pyrrole-based medicines and materials.

References

-

Estevez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(13), 4633-4657. [Link]

-

Yotphan, S., & T-Thien, O. (2021). Recent Advancements in Pyrrole Synthesis. Synthesis, 53(09), 1531-1555. [Link]

-

Yotphan, S., & T-Thien, O. (2021). Recent Advancements in Pyrrole Synthesis. Synthesis, 53(09), 1531-1555. [Link]

-

Wikipedia. (n.d.). Barton–Zard reaction. In Wikipedia. Retrieved from [Link]

-

Sahoo, S., et al. (2023). Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Progress in Chemical and Biological Science. [Link]

-

Estevez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews. [Link]

-

Hellenica World. (n.d.). Barton–Zard reaction. Retrieved from [Link]

-

Opatz, T., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466-470. [Link]

-

ALL ABOUT CHEMISTRY. (2020). Barton-Zard Pyrrole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Barton-Zard Reaction. Retrieved from [Link]

-

Opatz, T., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466-470. [Link]

- Creemer, L. J., et al. (2006). Synthesis of pyrrole-2-carbonitriles. U.S.

-

Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]

-

ResearchGate. (n.d.). Pyrrole-2-carbonitriles 10a-j. [Download Table]. Retrieved from [Link]

-

Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(4), 409-415. [Link]

-

Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191-5194. [Link]

- Creemer, L. J., et al. (2005). Synthesis of pyrrole-2-carbonitriles.

-

Popa, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

ResearchGate. (n.d.). Recent transition metal-catalyzed procedures for the synthesis of pyrroles. [Figure]. Retrieved from [Link]

-

Buchwald, S. L., et al. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Organic Letters, 22(15), 6075-6079. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

-

A review article on biological importance of pyrrole. (2024). Innopark, 2(1). [Link]

-

Dong, H., et al. (2007). Transition metal-catalyzed synthesis of pyrroles from dienyl azides. Organic Letters, 9(25), 5191-5194. [Link]

-

Bhardwaj, V., et al. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 10(50), 29764-29781. [Link]

-

Nayak, S. K., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 47. [Link]

-

Patel, M., & Tandel, J. (2018). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Developing Drugs, 7(2). [Link]

Sources

- 1. Recent advances in the synthesis of pyrroles by multicomponent reactions. | Semantic Scholar [semanticscholar.org]

- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.lucp.net [books.lucp.net]

- 4. scispace.com [scispace.com]

- 5. A review article on biological importance of pyrrole [wisdomlib.org]

- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scitechnol.com [scitechnol.com]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Pyrrole synthesis [organic-chemistry.org]

- 11. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]

- 16. Transition metal-catalyzed synthesis of pyrroles from dienyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 19. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-1H-pyrrole-2-carbonitrile: Starting Materials and Strategic Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-1H-pyrrole-2-carbonitrile in Medicinal Chemistry

This compound is a crucial heterocyclic building block in the development of novel therapeutic agents. Its unique substitution pattern, featuring both a halogen and a nitrile group on the pyrrole scaffold, provides medicinal chemists with versatile handles for molecular elaboration and optimization of pharmacological properties. The pyrrole core is a privileged structure found in numerous natural products and pharmaceuticals, and the introduction of a chlorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The nitrile group serves as a valuable precursor for a variety of functional groups, including amines, carboxylic acids, and tetrazoles, further expanding the accessible chemical space for drug discovery programs. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this important intermediate.

Strategic Synthetic Pathways to the this compound Core

The synthesis of this compound can be approached through several strategic pathways, primarily categorized by the method of pyrrole ring formation and the timing of the chlorination and cyanation steps. Two principal strategies dominate the landscape: 1) Construction of a pre-functionalized pyrrole ring and 2) Post-synthetic modification of a pyrrole core .

Strategy 1: Building the Pyrrole Ring with Pre-installed Functionality

This approach focuses on utilizing starting materials that already contain the necessary chloro and cyano or precursor functionalities, which are then cyclized to form the desired pyrrole.

One of the most direct and historically significant starting materials for the synthesis of substituted pyrroles is mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid). This commercially available compound possesses the requisite carbon framework and chloro-substituents, making it an attractive precursor. The synthetic sequence involves the reaction of mucochloric acid with a source of ammonia to form the pyrrole ring and a cyanide source to introduce the nitrile group.

The proposed reaction mechanism proceeds through an initial reaction of mucochloric acid with ammonia or an ammonia equivalent, leading to the formation of a lactam intermediate. Subsequent reaction with a cyanide source, such as sodium cyanide or trimethylsilyl cyanide, followed by cyclization and dehydration, would yield the target this compound.

Caption: Proposed synthetic pathway from Mucochloric Acid.

Experimental Insight: While conceptually straightforward, the reaction conditions for this transformation require careful optimization to control regioselectivity and minimize side reactions. The choice of solvent, temperature, and the order of addition of reagents are critical parameters.

Strategy 2: Post-Synthetic Modification of a Pre-formed Pyrrole Ring

This strategy involves the synthesis of a simpler pyrrole derivative, followed by the sequential introduction of the chloro and cyano groups.

A common and versatile method for the synthesis of substituted pyrrole-2-carbonitriles is the reaction of enones with aminoacetonitrile.[1][2] This method allows for the construction of the pyrrole ring with a nitrile group at the 2-position. For the synthesis of a precursor to this compound, a suitable enone would be required.

Table 1: Comparison of Synthetic Strategies

| Strategy | Starting Materials | Key Steps | Advantages | Challenges |

| Strategy 1: Mucochloric Acid Route | Mucochloric acid, Ammonia, Cyanide source | Ring formation from a pre-functionalized precursor | Convergent, potentially fewer steps. | Requires careful control of regioselectivity, potential for side reactions. |

| Strategy 2: Post-Synthetic Modification | Enones, Aminoacetonitrile, Chlorinating agent | Pyrrole ring formation followed by chlorination | Modular, allows for the synthesis of various analogs. | Requires selective chlorination at the 4-position, which can be challenging.[3] |

Once the pyrrole-2-carbonitrile scaffold is in hand, the next critical step is the regioselective introduction of a chlorine atom at the 4-position. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions. However, controlling the position of halogenation can be challenging, often leading to mixtures of isomers or polyhalogenated products.[3]

Common chlorinating agents for pyrroles include:

-

N-Chlorosuccinimide (NCS): A mild and selective chlorinating agent.

-

Sulfuryl chloride (SO₂Cl₂): A more reactive chlorinating agent.

-

Chlorine gas (Cl₂): A highly reactive and less selective agent.

The choice of chlorinating agent and reaction conditions (solvent, temperature, and catalyst) is crucial for achieving the desired regioselectivity. The presence of the electron-withdrawing nitrile group at the 2-position will influence the directing effect for the incoming electrophile.

Caption: General workflow for post-synthetic modification.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a plausible two-step synthesis of this compound based on the post-synthetic modification strategy. This protocol is a composite of established methodologies for pyrrole synthesis and chlorination and should be adapted and optimized based on laboratory findings.

Step 1: Synthesis of 1H-pyrrole-2-carbonitrile

This step utilizes a modified procedure for the direct cyanation of pyrrole.

Materials:

-

Pyrrole

-

Chlorosulfonyl isocyanate (CSI)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

In a flask charged with acetonitrile, cool the solvent to -10 to 0 °C.

-

Slowly add chlorosulfonyl isocyanate to the cooled solvent, maintaining the temperature.

-

Add a solution of pyrrole in acetonitrile dropwise to the reaction mixture.

-

After the addition is complete, stir the mixture for an additional hour at 0 °C.

-

Add N,N-dimethylformamide (DMF) dropwise, followed by the slow addition of triethylamine.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1H-pyrrole-2-carbonitrile.[4]

Step 2: Chlorination of 1H-pyrrole-2-carbonitrile

This step involves the selective chlorination of the synthesized pyrrole-2-carbonitrile.

Materials:

-

1H-pyrrole-2-carbonitrile

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile or Dichloromethane

-

Water

-

Brine

Procedure:

-

Dissolve 1H-pyrrole-2-carbonitrile in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction with water.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate this compound.

Safety Precautions:

-

Chlorosulfonyl isocyanate is highly reactive and corrosive. Handle with extreme care in a well-ventilated fume hood.

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion and Future Outlook

The synthesis of this compound is a key step in the development of new pharmaceuticals. The choice of starting materials and synthetic strategy will depend on factors such as the availability of precursors, desired scale of the reaction, and the need for analog synthesis. The direct approach from mucochloric acid offers a convergent route, while the post-synthetic modification of a pyrrole-2-carbonitrile core provides greater flexibility for diversification. Further research into more efficient and regioselective chlorination methods, as well as the development of novel pyrrole ring-forming reactions, will continue to advance the synthesis of this and other valuable heterocyclic building blocks for the pharmaceutical industry.

References

[1] Opatz, T., et al. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry2014 , 10, 466-470. [Link][1]

[2] Opatz, T., et al. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. ResearchGate. [Link][2]

[5] Wang, J., et al. Recent Advancements in Pyrrole Synthesis. Molecules2020 , 25(15), 3452. [Link]

[4] Anderson, H. J., et al. Synthesis of pyrrole-2-carbonitriles. Google Patents2005 , WO2005097743A1. [4]

[6] Bailey, D. M., et al. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses1971 , 51, 100. [Link]

[7] Kluger, R., et al. Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link][7]

[8] Kluger, R., et al. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society2009 , 131(33), 11674-11675. [Link][8]

[9] Kovalenko, S. M., et al. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Journal of Enzyme Inhibition and Medicinal Chemistry2016 , 31(sup2), 113-119. [Link]

[3] Sherman, E., et al. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Nature Communications2021 , 12(1), 1-9. [Link][3]

Sources

- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-chloro-2-formylpyrrole derivatives | Department of Chemistry [chem.ox.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]

- 7. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

4-Chloro-1H-pyrrole-2-carbonitrile: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth analysis of 4-Chloro-1H-pyrrole-2-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical identity, synthesis, spectroscopic characterization, reactivity, and applications, grounding our discussion in established chemical principles and field-proven insights.

Core Identification and Physicochemical Properties

This compound is a substituted pyrrole derivative featuring both a chloro and a nitrile functional group. These substitutions significantly influence the electronic properties and reactivity of the pyrrole ring, making it a valuable intermediate in the synthesis of complex molecular architectures.

Below is a table summarizing the key identifiers and properties of this compound.

| Identifier | Value | Source |

| CAS Number | 57097-45-7 | [1] |

| Molecular Formula | C₅H₃ClN₂ | [1] |

| Molecular Weight | 126.54 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=C(C=C(N1)Cl)C#N | |

| InChI Key | Not available |

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; bgcolor="#FFFFFF";

} Caption: Structure of this compound.

Synthesis and Purification

The synthesis of this compound can be logically approached via the direct chlorination of a suitable precursor, 1H-pyrrole-2-carbonitrile. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions.

Rationale for Synthetic Strategy

The direct synthesis from pyrrole involves introducing the cyano group first, followed by chlorination. This is because the cyano group is an electron-withdrawing group and a meta-director on a benzene ring. However, in the five-membered pyrrole ring, its directing influence is less straightforward. Electrophilic substitution on pyrrole itself is highly favored at the C2 position. Once the C2 position is occupied by the nitrile, the next electrophilic attack is likely to occur at the C4 or C5 position. The use of specific chlorinating agents and controlled reaction conditions is crucial to achieve the desired regioselectivity for the C4 position. A common and effective method for the chlorination of pyrrole rings is the use of N-chlorosuccinimide (NCS).[2]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 1H-pyrrole.

Experimental Protocol

Step 1: Synthesis of 1H-Pyrrole-2-carbonitrile

This step can be achieved through a modified Vilsmeier-Haack reaction.[3] The reaction of pyrrole with chlorosulfonyl isocyanate followed by treatment with dimethylformamide (DMF) provides a direct route to the 2-nitrile.[4][5]

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrole in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Cool the solution to a low temperature (e.g., -20°C to 0°C).

-

Slowly add a solution of chlorosulfonyl isocyanate in the same solvent. The molar ratio should be carefully controlled.

-

After the addition, allow the reaction to stir for a specified period while maintaining the low temperature.

-

In a separate flask, prepare a solution of dimethylformamide (DMF) and add it to the reaction mixture.

-

The reaction is then carefully quenched, typically with an ice-water mixture.

-

The organic phase is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation, to yield pure 1H-pyrrole-2-carbonitrile.[3]

Step 2: Synthesis of this compound

This step involves the regioselective chlorination of the pyrrole ring.

-

Dissolve the 1H-pyrrole-2-carbonitrile synthesized in Step 1 in a suitable solvent, such as dichloromethane or acetonitrile.[2]

-

Add N-chlorosuccinimide (NCS) to the solution. The reaction may be performed at room temperature or with gentle heating.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is typically washed with water and an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted NCS.

-

The organic layer is then dried and the solvent evaporated.

-

The final product, this compound, is purified from the crude mixture using column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the N-H proton and the two remaining aromatic protons on the pyrrole ring.

-

N-H Proton: A broad singlet is expected in the downfield region, typically around 8.0-9.0 ppm.

-

Ring Protons: Two doublets are expected for the protons at the C3 and C5 positions. The chlorine atom at C4 will influence the chemical shift of these protons. The proton at C5 is adjacent to the nitrogen and is expected to be at a slightly different chemical shift than the proton at C3, which is adjacent to the cyano-substituted carbon.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the molecule.

-

C2 (attached to CN): This carbon is expected to have a chemical shift in the range of 100-110 ppm.

-

C3: This carbon, adjacent to both the chloro- and cyano-substituted carbons, will be influenced by both groups. Its shift is predicted to be in the aromatic region.

-

C4 (attached to Cl): The direct attachment to chlorine will cause a downfield shift, likely in the range of 115-125 ppm.

-

C5: This carbon, adjacent to the nitrogen and the chlorinated carbon, will also appear in the aromatic region.

-

CN (Nitrile Carbon): The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, strong absorption band in the region of 2220-2260 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. Fragmentation pathways would likely involve the loss of HCN, Cl, or the entire cyano group.[7]

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The pyrrole ring can undergo further electrophilic substitution, though the existing electron-withdrawing groups make it less reactive than unsubstituted pyrrole. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic transformations. The chlorine atom can potentially participate in nucleophilic substitution or cross-coupling reactions, although this is generally more difficult on an electron-rich aromatic ring.

Role as a Synthetic Intermediate

This compound is a valuable intermediate in medicinal chemistry. The presence of multiple functional groups allows for diverse synthetic modifications, enabling the creation of libraries of compounds for biological screening. Halogenated pyrroles, in particular, are integral components of many bioactive natural products and synthetic drugs.[2] The introduction of a chlorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[8]

Potential Therapeutic Applications

Derivatives of chlorinated pyrroles have shown promise in various therapeutic areas. For instance, chloropyrrole derivatives have been investigated as potential antimicrobial agents, with some studies indicating that increased chlorination of the pyrrole core can lead to enhanced activity.[9] The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] Therefore, this compound represents a starting point for the development of novel therapeutics targeting a wide range of diseases.

Safety, Handling, and Storage

Hazard Classification (based on analogous compounds):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye damage or irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a strategically important molecule for synthetic and medicinal chemistry. Its combination of a reactive pyrrole core with chloro and nitrile functional groups provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While further experimental characterization is needed, its properties and reactivity can be reliably predicted, enabling its effective use in research and development. Adherence to strict safety protocols is essential when handling this and related compounds.

References

-

Rane, R. A., & Telvekar, V. N. (2010). Synthesis and evaluation of novel chloropyrrole molecules designed by molecular hybridization of common pharmacophores as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 20(19), 5681-5685. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). [Link]

-

PubChem. (n.d.). 2-Chloropyrrole. National Center for Biotechnology Information. [Link]

-

Jadhav, G. R., & Shaikh, M. U. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 3, 100115. [Link]

-

Knez, D., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9695-9704. [Link]

-

Hilger, J., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 481-488. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(4), 409-413. [Link]

- Devine, P. N., et al. (2005). Synthesis of pyrrole-2-carbonitriles.

-

Tables For Organic Structure Analysis. (n.d.). [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

NIST. (n.d.). 1H-Pyrrole-2,5-dione. NIST Chemistry WebBook. [Link]

-

Xia, M., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]

- Devine, P. N., et al. (2005). Synthesis of pyrrole-2-carbonitriles.

-

Wang, Y., et al. (2014). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 28(2), 117-126. [Link]

Sources

- 1. This compound | 57097-45-7 [m.chemicalbook.com]

- 2. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of novel chloropyrrole molecules designed by molecular hybridization of common pharmacophores as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Chloro-1H-pyrrole-2-carbonitrile

An In-Depth Technical Guide to 4-Chloro-1H-pyrrole-2-carbonitrile

Introduction

This compound is a halogenated heterocyclic compound featuring a pyrrole core. The pyrrole ring is a fundamental structural motif in a vast array of natural products and pharmacologically active molecules, including heme and chlorophyll. The strategic placement of a chloro group at the 4-position and a nitrile group at the 2-position renders this molecule a highly versatile and valuable building block in synthetic organic chemistry. The electron-withdrawing nature of these substituents significantly modulates the chemical reactivity of the pyrrole ring, providing a unique platform for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and materials science. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside insights into its synthesis and applications.

Physicochemical and Spectroscopic Profile

The intrinsic properties of this compound dictate its behavior in chemical reactions and its handling requirements. These key characteristics are summarized below.

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClN₂ | [1] |

| Molecular Weight | 126.54 g/mol | [1] |

| CAS Number | 57097-45-7 | [1] |

| Appearance | Data not available; likely a solid at room temperature. | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, THF, and DMF.[2][3] | |

| Polar Surface Area | 28.72 Ų (Predicted for parent pyrrole) | [2] |

| LogP | 1.13 (Predicted for parent pyrrole) | [2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. While specific spectra for this exact compound are not publicly available, its expected spectroscopic features can be reliably predicted based on the parent compound, pyrrole-2-carbonitrile, and the known effects of a chloro substituent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The protonated carbons on the pyrrole ring will give rise to distinct signals. The N-H proton will appear as a broad singlet, typically downfield. The two remaining aromatic protons at the 3- and 5-positions will appear as doublets or multiplets, with their chemical shifts influenced by the anisotropic effects of the nitrile group and the electronegativity of the chlorine atom.

-

¹³C NMR : The spectrum will show five distinct carbon signals. The carbon of the nitrile group (C≡N) will be significantly downfield. The four carbons of the pyrrole ring will have their chemical shifts dictated by their position relative to the nitrogen, chlorine, and nitrile substituents.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides critical information about the functional groups present.

-

A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹ characteristic of the C≡N (nitrile) stretching vibration.

-

A moderate to broad absorption band around 3200-3400 cm⁻¹ will indicate the N-H stretching of the pyrrole ring.

-

Aromatic C-H stretching will appear around 3100 cm⁻¹.

-

The C-Cl stretch typically appears in the fingerprint region, below 800 cm⁻¹.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and elemental composition. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 126. An important characteristic will be the presence of an (M+2) peak at m/z 128, with an intensity approximately one-third of the M⁺ peak. This isotopic signature is definitive for the presence of a single chlorine atom.

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the interplay of the aromatic pyrrole ring and its electron-withdrawing substituents.

Reactivity Profile

-

Aromaticity : The pyrrole ring is aromatic, fulfilling Hückel's rule with 6 π-electrons.[4] However, the potent electron-withdrawing effects of both the chloro and cyano groups significantly reduce the electron density of the ring. This deactivation makes the molecule less susceptible to classical electrophilic aromatic substitution compared to unsubstituted pyrrole.

-

N-H Acidity : The N-H proton is weakly acidic (pKa of pyrrole is ~17.5).[4] The presence of electron-withdrawing groups is expected to increase this acidity, facilitating deprotonation with a suitable base (e.g., NaH, KHMDS) to form the corresponding pyrrolide anion. This anion is a potent nucleophile, enabling a variety of N-alkylation, N-acylation, and N-arylation reactions, which are crucial for further molecular elaboration.

-

Functional Group Transformations : The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a wide range of derivatives.

Synthetic Workflow: A Conceptual Approach

While specific industrial syntheses are proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established pyrrole chemistry. A common strategy involves the construction of the pyrrole ring followed by functionalization. An alternative, often more efficient, route is the direct chlorination of a pre-formed pyrrole-2-carbonitrile scaffold.

The diagram below illustrates a conceptual workflow for the synthesis of this compound starting from Pyrrole-2-carbonitrile.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Chlorination (Illustrative)

This protocol describes a general procedure for the regioselective chlorination of pyrrole-2-carbonitrile. The choice of chlorinating agent and reaction conditions is critical for achieving the desired 4-chloro isomer. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.

Objective: To synthesize this compound.

Materials:

-

Pyrrole-2-carbonitrile

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of pyrrole-2-carbonitrile (1.0 eq) in anhydrous DMF, add N-Chlorosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.

Causality: The use of a polar aprotic solvent like DMF facilitates the reaction. The regioselectivity (chlorination at the 4-position) is directed by the existing nitrile group, which deactivates the adjacent 3-position towards electrophilic attack.

Applications in Research and Drug Development

The 4-chloro-2-cyanopyrrole moiety is a privileged scaffold in medicinal chemistry. Its structural features allow it to participate in various non-covalent interactions with biological targets.

-

Pharmaceutical Intermediate: This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antituberculosis agents and COX-2 selective inhibitors.[5] The chlorine atom can act as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity, while the nitrile can be elaborated into other functional groups.

-

Bioisostere: The chlorinated pyrrole ring can act as a bioisostere for other aromatic systems, offering a way to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, such as metabolic stability and binding affinity.

Safety and Handling

-

Hazard Identification : Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[6] May cause skin and serious eye irritation.[6][7]

-

Precautionary Measures :

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][8] The compound may be sensitive to air and light, so storage under an inert atmosphere is recommended.[2]

Conclusion

This compound is a synthetically valuable heterocyclic compound. Its unique electronic properties, stemming from the combination of an aromatic pyrrole ring with electron-withdrawing chloro and cyano substituents, make it an important building block for creating diverse and complex molecules. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development, particularly in the synthesis of novel pharmaceutical agents.

References

-

Guidechem. PYRROLE-2-CARBONITRILE 4513-94-4 wiki.

-

ChemicalBook. This compound | 57097-45-7.

-

Sigma-Aldrich. SAFETY DATA SHEET - Pyrrole.

-

Fisher Scientific. SAFETY DATA SHEET - Pyrrole-2-carbonitrile.

-

DC Fine Chemicals. Safety Data Sheet - Pyrrole.

-

TCI America. SAFETY DATA SHEET - Pyrrole.

-

LookChem. PYRROLE-2-CARBONITRILE|4513-94-4.

-

Georganics. PYRROLE-2-CARBONITRILE. SAFETY DATA SHEET.

-

Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(5), 409-413.

-

National Center for Biotechnology Information. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.

-

ChemSynthesis. 1H-pyrrole-2-carbonitrile.

-

Tokyo Chemical Industry Co., Ltd. 1H-Pyrrole-2-carbonitrile | 4513-94-4.

-

Ataman Kimya. PYRROLE.

-

Smolecule. Buy Pyrrole-2-carbonitrile | 4513-94-4.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 138277, Pyrrole-2-carbonitrile.

-

Chemsrc. Pyrrole-2-carbonitrile | CAS#:4513-94-4.

-

Sigma-Aldrich. Pyrrole-2-carbonitrile 96%.

-

National Center for Biotechnology Information. Recent Advancements in Pyrrole Synthesis.

-

Sigma-Aldrich. Pyrrole-2-carbonitrile 96%.

-

BLDpharm. 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

-

MDPI. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8027, Pyrrole.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12235266, 2-Chloropyrrole.

-

Wikipedia. Pyrrole.

-

ChemicalBook. PYRROLE-2-CARBONITRILE | 4513-94-4.

-

National Institute of Standards and Technology. Pyrrole - NIST Chemistry WebBook.

-

National Institute of Standards and Technology. Pyrrole - Normal boiling point.

-

Cheméo. Chemical Properties of Pyrrole (CAS 109-97-7).

Sources

- 1. This compound | 57097-45-7 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. PYRROLE-2-CARBONITRILE | 4513-94-4 [chemicalbook.com]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. georganics.sk [georganics.sk]

- 7. fishersci.com [fishersci.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-1H-pyrrole-2-carbonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) analysis of 4-Chloro-1H-pyrrole-2-carbonitrile. It provides a detailed exploration of the theoretical underpinnings and practical methodologies for acquiring and interpreting the ¹H and ¹³C NMR spectra of this substituted pyrrole, a scaffold of significant interest in medicinal chemistry and materials science.

Introduction: The Pyrrole Scaffold and the Imperative of Structural Elucidation

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a multitude of natural products and synthetic compounds with profound biological activity.[1] The precise characterization of substituted pyrroles is a critical step in any research and development endeavor. Among the suite of analytical techniques available, NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.

This guide will focus on this compound, a molecule featuring two distinct electron-withdrawing groups (EWGs) at the C4 and C2 positions, respectively. Understanding the influence of these substituents on the chemical shifts and coupling constants of the pyrrole ring's protons and carbons is key to its structural verification.

Core Principles of NMR Spectroscopy of Substituted Pyrroles

The aromatic nature of the pyrrole ring results in characteristic signals in both ¹H and ¹³C NMR spectra. In an unsubstituted pyrrole, symmetry leads to two unique proton signals (α-protons at C2/C5 and β-protons at C3/C4) and two unique carbon signals.[1] The introduction of substituents disrupts this symmetry and significantly alters the electronic environment of the ring, leading to predictable changes in the NMR spectra.

Generally, EWGs like the chloro and cyano groups in the target molecule will deshield the remaining ring protons and carbons, causing their signals to shift downfield to higher ppm values.[1] The magnitude of this shift is dependent on the nature and position of the substituent.

Predicted ¹H and ¹³C NMR Spectra of this compound

Based on established principles of substituent effects on the pyrrole ring, a detailed prediction of the ¹H and ¹³C NMR spectra for this compound can be made. The analysis assumes the use of a common deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectral Analysis

The structure of this compound presents three distinct protons: the N-H proton and two aromatic protons on the pyrrole ring at positions 3 and 5.

-

N-H Proton (H1): This proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 8.0-12.0 ppm. The broadness of this peak is often due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent.[2]

-

Aromatic Protons (H3 and H5): With two strong EWGs at positions 2 and 4, the remaining ring protons at C3 and C5 will be deshielded and shifted downfield compared to unsubstituted pyrrole.

-

H5: This proton is adjacent to the nitrogen and a carbon bearing a chlorine atom. It is expected to be a doublet.

-

H3: This proton is situated between the cyano- and chloro-substituted carbons. It is also expected to appear as a doublet due to coupling with H5.

-

The coupling constant between H3 and H5 (J₃,₅) is anticipated to be small, in the range of 1-3 Hz, which is typical for a four-bond coupling in a five-membered ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will exhibit five distinct signals corresponding to the four carbons of the pyrrole ring and the carbon of the nitrile group.

-

Pyrrole Ring Carbons (C2, C3, C4, C5):

-

C2 and C4: These carbons are directly attached to the electron-withdrawing cyano and chloro groups, respectively, and will be significantly deshielded. Their chemical shifts are expected in the downfield region of the aromatic carbon spectrum.

-

C3 and C5: These carbons will also be influenced by the EWGs, leading to downfield shifts compared to unsubstituted pyrrole.

-

-

Nitrile Carbon (CN): The carbon of the cyano group will appear in the characteristic region for nitriles, typically around δ 115-125 ppm.

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble.[3][4] Common choices for pyrrole derivatives include CDCl₃ and DMSO-d₆.[5][6] The choice of solvent can influence the chemical shifts, particularly for the N-H proton.[7]

-

Concentration:

-

Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[7][8] Ensure the sample height is adequate for the spectrometer's probe, typically around 4-5 cm.[8]

-

Homogenization: Gently vortex or sonicate the sample to ensure a homogeneous solution.[6]

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[6]

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-